3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a triazole-containing piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the triazole-containing piperidine moiety: This step involves the formation of the triazole ring through cyclization reactions, followed by the attachment to the piperidine ring via alkylation or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.
Scientific Research Applications
3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used to study the interactions of pyrazine and triazole derivatives with biological targets, such as enzymes or receptors.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of pyrazine derivatives.
Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is unique due to the combination of its pyrazine and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O/c1-21(15-16(24-3)18-7-6-17-15)10-13-4-8-23(9-5-13)11-14-19-12-20-22(14)2/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQBAGSCKWMIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(CC2)CN(C)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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